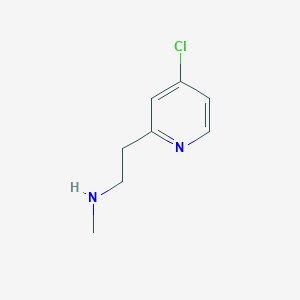

4-Chloro-N-methyl-2-pyridineethanamine

Description

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

2-(4-chloropyridin-2-yl)-N-methylethanamine |

InChI |

InChI=1S/C8H11ClN2/c1-10-4-3-8-6-7(9)2-5-11-8/h2,5-6,10H,3-4H2,1H3 |

InChI Key |

ZWZBPOSFBWGBQN-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-2-pyridineethanamine typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chloro-2-pyridinecarboxaldehyde+Methylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and optimized reaction conditions to increase yield and purity. The specific methods can vary depending on the scale of production and the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-2-pyridineethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

4-Chloro-N-methyl-2-pyridineethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-2-pyridineethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Dexchlorpheniramine-d6 Maleate (CAS: Not Provided)

Structure: Pyridine ring with 4-chloro substitution, deuterated dimethylaminoethyl side chain, and maleate counterion. Key Differences:

- The target compound lacks deuterium and uses an N-methyl ethylamine group instead of a dimethylaminoethyl chain.

- Deuterium in dexchlorpheniramine-d6 slows metabolic degradation, enhancing plasma half-life compared to non-deuterated analogs . Biological Relevance: Chlorpheniramine derivatives are antihistamines; the N-methyl variant may exhibit altered receptor affinity or reduced sedative effects due to modified amine basicity.

4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine (CAS: 23497-36-1)

Structure : Pyrimidine ring with 4-chloro and 6-methyl groups, linked to a 4-chlorophenyl moiety.

Key Differences :

- Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen) alters electronic properties and hydrogen-bonding capacity.

- Applications: Pyrimidine derivatives are common in kinase inhibitors and agrochemicals, suggesting divergent therapeutic pathways from pyridine-based amines.

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS: 1462286-01-6)

Structure : Pyrimidine-pyrazole hybrid with 4-chloro and N-methyl groups.

Key Differences :

- The pyrazole ring introduces additional nitrogen atoms, enabling unique binding interactions (e.g., with metalloenzymes).

- Molecular formula (C₈H₈ClN₅) reflects higher nitrogen content vs. the target compound, likely influencing solubility and metabolic stability .

Role in Drug Discovery : Serves as a key intermediate in synthesizing kinase inhibitors or anticancer agents, highlighting structural versatility compared to simpler pyridine derivatives.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Pyridine derivatives (e.g., the target compound) exhibit stronger basicity at the amine group compared to pyrimidine analogs, influencing receptor binding and solubility .

- Metabolic Stability : Deuterated analogs () demonstrate prolonged activity, while N-methylation may reduce first-pass metabolism in the target compound.

- Therapeutic Potential: Pyrimidine-pyrazole hybrids () show broader applicability in targeting enzymes, whereas pyridine-based amines are more niche in receptor-mediated pathways.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-N-methyl-2-pyridineethanamine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 2-chloropyridine derivatives, introduce an ethanamine chain via coupling reactions. Key parameters include:

- Temperature control : Maintain 0–5°C during nitration or halogenation steps to avoid side reactions .

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction kinetics .

- Catalysts : Employ Pd-based catalysts for cross-coupling reactions to improve regioselectivity .

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity with HPLC (≥95%) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the pyridine ring and ethanamine chain. For example, a singlet at δ 3.2 ppm confirms N-methyl protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine .

- FT-IR : Peaks at ~1600 cm (C=N stretching) and ~700 cm (C-Cl) confirm functional groups .

Q. How does the electronic structure of this compound influence its reactivity in subsequent chemical modifications?

- Methodological Answer : The electron-withdrawing chloro group at the 4-position activates the pyridine ring for electrophilic substitution at the 2- and 6-positions. The N-methyl ethanamine side chain provides a nucleophilic site for:

- Acylation : React with acyl chlorides in DCM under basic conditions (e.g., TEA) .

- Complexation : Coordinate with transition metals (e.g., Cu) for catalytic applications, monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293) and assay protocols (e.g., MTT for cytotoxicity) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC values from independent studies, accounting for differences in solvent/DMSO concentrations .

- Structural Confirmation : Re-synthesize disputed batches and re-analyze via -NMR to rule out impurities .

Q. How can computational chemistry methods be applied to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). The chloro group’s electrostatic potential may influence binding affinity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation with TIP3P water) .

- QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on activity using partial least squares (PLS) regression .

Q. What are the challenges in designing in vivo studies to assess the pharmacokinetic properties of this compound, and how can they be mitigated?

- Methodological Answer :

- Bioavailability : The compound’s logP (~2.5) suggests moderate lipophilicity. Formulate with cyclodextrins or liposomes to enhance solubility .

- Metabolic Stability : Pre-treat liver microsomes to identify major metabolites via LC-MS/MS. Introduce deuterium at labile sites to slow oxidation .

- Toxicity Screening : Conduct acute toxicity tests in rodents (OECD 423) with histopathological analysis of liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.